2-fluoro-1H-pyrrolo[2,3-b]pyridine

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

For kinase inhibitor programs, select 2-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1261771-03-2, MW 136.13) to introduce a critical 2-fluoro substituent. This privileged scaffold maintains low computed lipophilicity (XLogP3=1.7) while providing an electron-withdrawing effect that reduces aldehyde oxidase (AO)-mediated metabolic clearance and shields against CYP heme-iron coordination. Its fluorine atom serves as a competent leaving group for SNAr reactions, streamlining synthetic routes. Crucially, avoid this 2-substituted variant for human neutrophil elastase (HNE) programs, where only the unsubstituted parent (CAS 271-63-6) retains activity.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Cat. No. B12848477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=C2)F)N=C1
InChIInChI=1S/C7H5FN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
InChIKeyNUOIVWFTFCFRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1261771-03-2): A 7-Azaindole Building Block for Kinase-Targeted Chemical Synthesis & Drug Discovery Procurement


2-Fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated 7-azaindole derivative bearing a single fluorine atom at the C-2 position of the pyrrole ring, with molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol [1]. The pyrrolo[2,3-b]pyridine scaffold functions as a privileged hinge-binding motif in kinase inhibitor design, and the 2-fluoro substituent introduces a distinctive combination of moderate computed lipophilicity (XLogP3 = 1.7) [1], a reduced hydrogen-bond acceptor count relative to the parent, and an electron-withdrawing inductive effect that modifies both reactivity and metabolic susceptibility without substantially increasing molecular volume [2].

Why 2-Fluoro-1H-pyrrolo[2,3-b]pyridine Cannot Be Interchanged with Other 2-Substituted 7-Azaindoles Without Risking Assay Failure, CYP Liability, or Metabolic Instability


Although the pyrrolo[2,3-b]pyridine core is common across many kinase inhibitor programs, the identity of the C-2 substituent exerts a decisive influence on three orthogonal selection-critical properties: susceptibility to aldehyde-oxidase (AO)-mediated metabolic clearance, cytochrome P450 (CYP) inhibition propensity, and intrinsic hydrogen-bonding capacity [1]. The 2-fluoro variant occupies a narrow and non-obvious design space—it preserves resonance-driven electronic withdrawal while avoiding the steric bulk that erodes potency in certain enzyme pockets (e.g., human neutrophil elastase) [2], and it does so with a lipophilicity (XLogP3 = 1.7) that is lower than that of the unsubstituted parent (XLogP3 = 1.8) and substantially below that of the 2-chloro analog (estimated logP ~2.3) [3]. Simply swapping a 2-chloro, 2-bromo, or 2-methyl analog into a synthetic route or biological assay without confirming these orthogonal parameters can produce misleading structure-activity conclusions and compromise lead optimization timelines.

2-Fluoro-1H-pyrrolo[2,3-b]pyridine: Quantitative Head-to-Head Evidence Guide for Scientific Procurement Decisions


Aldehyde Oxidase Metabolic Stability: 2-Substitution Reduces AO-Mediated Clearance Relative to 2-H-7-Azaindole

In a lead optimization campaign targeting influenza PB2 inhibitors, Clark et al. systematically compared 2-substituted 7-azaindole analogs with the parent 2-H-7-azaindole scaffold and reported that 'Substitution at the 2-position of the azaindole ring generated somewhat less potent analogues, but reduced AO-mediated metabolism' [1]. The unsubstituted 7-azaindole series suffered from aldehyde-oxidase-dependent oxidative turnover at the C-2 position, a liability that was mitigated by introducing substituents—including fluorine—at this position [1]. Although the study does not disclose isolated numeric half-life values for the 2-fluoro core fragment itself, the qualitative observation is established across multiple 2-substituted congeners, and the mechanistic basis (blocking the site of AO oxidation) applies directly to the 2-fluoro analog.

Drug Metabolism Pharmacokinetics Aldehyde Oxidase Lead Optimization

Computed Lipophilicity (XLogP3): 2-Fluoro-1H-pyrrolo[2,3-b]pyridine Exhibits Lower Lipophilicity than Both the 2-H Parent and 2-Chloro Analog

The PubChem-computed XLogP3 value for 2-fluoro-1H-pyrrolo[2,3-b]pyridine is 1.7 [1]. By comparison, the unsubstituted parent 1H-pyrrolo[2,3-b]pyridine has an XLogP3 of 1.8 [2], and the 5-fluoro regioisomer records an XLogP3 of 1.4 . The 2-chloro analog has an estimated logP of approximately 2.3 based on vendor-reported computational data . Thus, the 2-fluoro substituent unexpectedly reduces computed lipophilicity relative to the 2-H parent—a counterintuitive outcome attributable to fluorine's strong electron-withdrawing effect increasing polarity despite its atomic mass.

Physicochemical Property Lipophilicity Drug-likeness Permeability

Human Neutrophil Elastase Inhibition: Position-2 Substitution Abrogates Activity, Defining a Clear Selectivity Filter for 7-Azaindole-Derived Inhibitors

Crocetti et al. (2019) conducted a systematic SAR study of pyrrolo[2,3-b]pyridine-based human neutrophil elastase (HNE) inhibitors and explicitly concluded: 'Our results show that position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of HNE inhibitory activity' [1]. The most potent compounds in this series, bearing unsubstituted C-2 positions, exhibited IC50 values in the low nanomolar range (14–87 nM), while compounds modified at position 2 lost activity [1]. Consequently, 2-fluoro-1H-pyrrolo[2,3-b]pyridine is predicted to be inactive as an HNE inhibitor core, whereas the 2-H parent scaffold is the required starting point for this target class.

Structure-Activity Relationship Serine Protease Inhibition HNE Inflammation

Synthetic Versatility: 2-Fluoro Enables Nucleophilic Aromatic Substitution, Whereas 2-H and 2-Alkyl Analogs Are Inert Toward SNAr Chemistry

Groth et al. (2009) developed an efficient synthetic route to fluorinated pyrrolo[2,3-b]pyridines, demonstrating that the fluorine atom at position 2 can be introduced via cyclization with fluorinated 1,3-biselectrophiles and subsequently serve as a leaving group or directing moiety for further functionalization . In contrast, the 2-H parent lacks a reactive handle at this position, requiring electrophilic substitution or directed metalation strategies that are less predictable and often lower-yielding . The 2-chloro analog can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but the 2-fluoro derivative offers a distinct reactivity profile: fluorine can act as a leaving group in SNAr reactions with strongly nucleophilic amines or alkoxides, enabling late-stage diversification that is not accessible with the 2-H or 2-methyl scaffolds.

Synthetic Chemistry Nucleophilic Aromatic Substitution Cross-Coupling Building Block Versatility

Cytochrome P450 Inhibition Risk: 2-Position Substitution on the Pyridine Ring Attenuates CYP Liability Compared to Unsubstituted Pyridine-Containing Scaffolds

In an optimization study of pyridine-based Rho kinase (ROCK) inhibitors, Green et al. (2015) demonstrated that 'a common strategy for addressing Cyp inhibition associated with 3- and 4-pyridinyl moieties is pyridine substitution in the 2-position to sterically block the pyridine nitrogen atom' [1]. This general medicinal chemistry principle applies to the pyrrolo[2,3-b]pyridine scaffold: the 2-fluoro substituent occupies the site adjacent to the pyridine nitrogen, providing steric shielding that can attenuate CYP-mediated oxidation and Type II heme-iron coordination relative to an unsubstituted analog [1]. Compound 37 in the ROCK series—which incorporated 2-position substitution—achieved significant improvement in CYP inhibition profile while maintaining kinase selectivity [1]. Although direct CYP IC50 values for 2-fluoro-1H-pyrrolo[2,3-b]pyridine itself have not been published in a peer-reviewed head-to-head comparator study, the mechanistic rationale is well-established across multiple pyridine-containing kinase inhibitor series.

Drug-Drug Interaction CYP Inhibition Hepatotoxicity Kinase Inhibitor Optimization

2-Fluoro-1H-pyrrolo[2,3-b]pyridine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Fragment Library Design Requiring Metabolic Stability at the Hinge-Binding Core

Medicinal chemistry teams constructing fragment-screening libraries should select 2-fluoro-1H-pyrrolo[2,3-b]pyridine over the unsubstituted 7-azaindole when the target kinase class is susceptible to aldehyde-oxidase-mediated metabolism at the 2-position of the azaindole ring. The evidence from Clark et al. (2017) demonstrates that 2-substitution reduces AO-mediated oxidative clearance, and the 2-fluoro variant provides this metabolic shield while preserving a low molecular weight (136.13 Da) and favorable ligand efficiency metrics [1]. This is particularly relevant for programs targeting influenza PB2, TNIK, or BTK where the 7-azaindole hinge-binder is a core pharmacophoric element [1].

Late-Stage Diversification via SNAr for Parallel Analog Synthesis

Process and medicinal chemistry groups executing parallel synthesis campaigns should procure 2-fluoro-1H-pyrrolo[2,3-b]pyridine as a key intermediate when the synthetic strategy involves nucleophilic aromatic substitution at C-2 to install amine, alkoxide, or thiol substituents. The fluorine atom provides a competent leaving group under SNAr conditions, a reactivity profile that is absent in the 2-H and 2-methyl analogs . This can reduce the synthetic step count by obviating the need for pre-functionalization steps such as halogenation with NBS or NCS.

Negative Selection Filter for Serine Protease (HNE) Inhibitor Programs

Research groups targeting human neutrophil elastase (HNE) or structurally homologous serine proteases should explicitly avoid procuring 2-fluoro-1H-pyrrolo[2,3-b]pyridine as a scaffold. Crocetti et al. (2019) established that any substitution at position 2 of the pyrrolo[2,3-b]pyridine core abrogates HNE inhibitory activity [2]. For these programs, the 2-unsubstituted parent scaffold (CAS 271-63-6) is the mandatory starting point, and procurement of the 2-fluoro analog represents a misallocation of chemistry resources.

Preclinical Lead Optimization Requiring CYP Risk Mitigation from the Scaffold Level

Drug discovery teams advancing kinase inhibitor leads into preclinical development should prefer 2-fluoro-1H-pyrrolo[2,3-b]pyridine as a core scaffold over unsubstituted pyridine-containing analogs when CYP inhibition has been identified as a program liability. The mechanistic rationale established by Green et al. (2015) demonstrates that 2-position substitution on the pyridine ring sterically shields the nitrogen from CYP heme-iron coordination, an optimization strategy that has been validated across multiple kinase inhibitor series [3]. Procuring the 2-fluoro building block early in the lead optimization cascade allows this CYP-mitigating feature to be incorporated at the scaffold level, before extensive SAR exploration locks in an inferior core.

Quote Request

Request a Quote for 2-fluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.